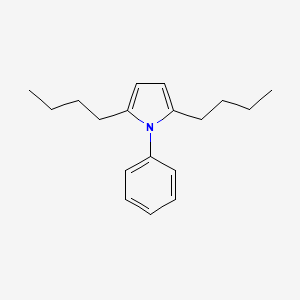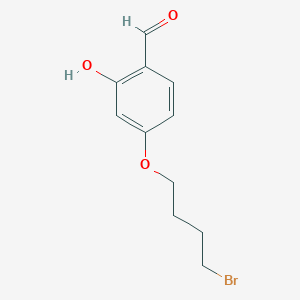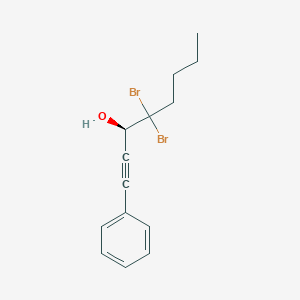
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- is a chemical compound with the molecular formula C14H16Br2O. It is a derivative of 1-Octyn-3-ol, characterized by the presence of two bromine atoms and a phenyl group. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields .
Métodos De Preparación
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure the selective addition of bromine atoms . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- can be compared with other similar compounds, such as:
1-Octyn-3-ol: The parent compound without the bromine and phenyl substitutions.
4,4-Dibromo-1-phenyl-1-octyne: A similar compound with a different substitution pattern.
1-Octyn-3-ol, 4-bromo-1-phenyl-: A compound with only one bromine atom.
The uniqueness of 1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Propiedades
Número CAS |
819851-00-8 |
|---|---|
Fórmula molecular |
C14H16Br2O |
Peso molecular |
360.08 g/mol |
Nombre IUPAC |
(3R)-4,4-dibromo-1-phenyloct-1-yn-3-ol |
InChI |
InChI=1S/C14H16Br2O/c1-2-3-11-14(15,16)13(17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,2-3,11H2,1H3/t13-/m1/s1 |
Clave InChI |
UHVFIIWIDZWAEZ-CYBMUJFWSA-N |
SMILES isomérico |
CCCCC([C@@H](C#CC1=CC=CC=C1)O)(Br)Br |
SMILES canónico |
CCCCC(C(C#CC1=CC=CC=C1)O)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


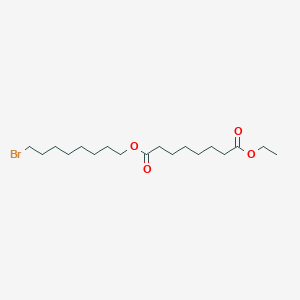
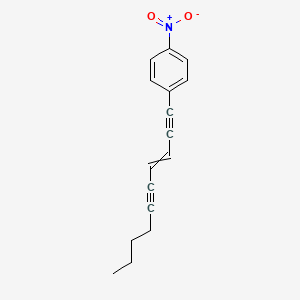
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
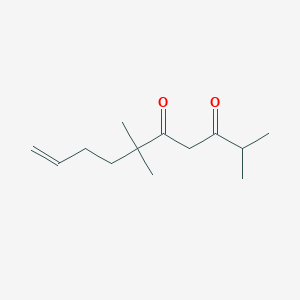
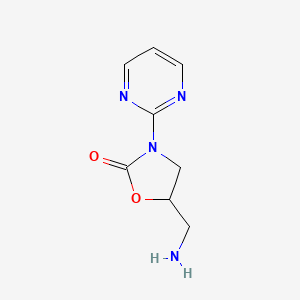
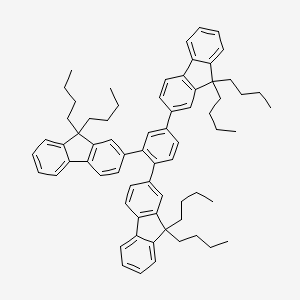
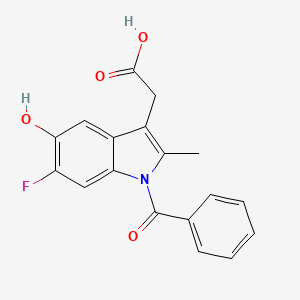
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
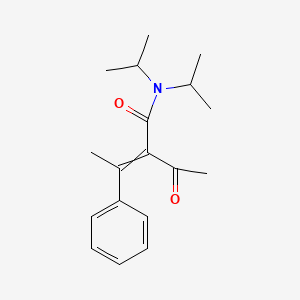
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
